molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No.: B1581233
CAS No.: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Di-p-tolylamino-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Photophysical Properties and Organic Light Emitting Diodes (OLEDs)

DPTAB has been utilized in the synthesis of various derivatives that exhibit unique photophysical properties. For instance, derivatives such as o-DBCNPy , m-DBCNPy , and p-DBCNPy were synthesized from DPTAB through Knoevenagel condensation. These compounds demonstrated significant differences in absorption and fluorescence emission characteristics based on the positional isomerization of the pyridine ring, which directly influences their potential application in OLEDs .

Key Findings:

  • Emission Peaks : The emission peaks for these derivatives showed a bathochromic shift, indicating enhanced conjugation and donor-acceptor interactions. The strongest emission was observed for p-DBCNPy at 566 nm in THF .
  • Device Fabrication : These compounds were integrated into non-doped OLEDs, showcasing promising performance due to their aggregation-induced emission (AIE) features, which enhance brightness when aggregated .

Hole Transporting Materials in Perovskite Solar Cells

DPTAB has also found applications as a building block for hole transporting materials (HTMs) in perovskite solar cells. An imine derivative synthesized from DPTAB exhibited a power conversion efficiency (PCE) of 14.4% in perovskite solar cells without hysteresis effects, marking it as one of the best-performing materials in this category .

Case Study:

  • A study highlighted the use of an imine derived from DPTAB combined with thiadiazole units for HTM applications, demonstrating excellent stability and efficiency in solar cell devices .

Synthesis of Complex Organic Molecules

The compound serves as a crucial precursor in synthesizing more complex organic molecules. For example, it has been used to create unsymmetrical imines with various functionalities, including pyridine and thiadiazole units. These compounds were characterized using advanced techniques such as single crystal X-ray diffraction and cyclic voltammetry .

Synthesis Details:

  • The synthesis involved a one-step condensation reaction followed by crystallization, resulting in high-yield products that exhibited interesting electronic properties due to their structural features .

Applications in Photonic Devices

Research indicates that DPTAB derivatives can be integrated into photonic devices due to their favorable electronic properties. The introduction of bulky triphenylamine (TPA) groups into the structure helps reduce intermolecular aggregation while enhancing hole transport capabilities, making them suitable for various optoelectronic applications .

Performance Metrics:

  • The incorporation of TPA into DPTAB-based structures has led to improved hole conduction properties, essential for efficient charge transport in photonic devices.

Summary Table of Applications

Application AreaKey FindingsReference
OLEDsEnhanced photophysical properties; redshifted emission peaks; AIE features
Perovskite Solar CellsPCE of 14.4%; stable performance; low hysteresis effects
Synthesis of Organic MoleculesHigh-yield synthesis of complex imines; characterized by advanced methods
Photonic DevicesImproved hole transport capabilities; reduced aggregation with TPA incorporation

Comparison with Similar Compounds

4-Di-p-tolylamino-benzaldehyde can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific electronic and photophysical properties, which make it particularly suitable for use in OLEDs and other electronic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Di-p-tolylamino-benzaldehyde, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its structure, which consists of a benzaldehyde moiety substituted with two p-tolylamino groups. The molecular formula is C16H16N2O, and it has a molar mass of 252.31 g/mol.

The compound's biological activity can be attributed to its interactions with various biomolecules. It has been shown to influence several biochemical pathways:

  • Enzyme Interaction : this compound interacts with cytochrome P450 enzymes, crucial for drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It modulates pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
  • Antibacterial Activity : Recent studies indicate that derivatives of this compound exhibit significant antibacterial effects against pathogens like Staphylococcus aureus, particularly when combined with light irradiation .

The compound exhibits notable biochemical properties:

  • Stability : It remains stable under standard laboratory conditions but can degrade when exposed to light and oxygen.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of ruthenium complexes derived from this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial viability under light irradiation conditions .
  • Cellular Effects :
    • Research indicated that this compound can influence cellular metabolism and gene expression. In vitro studies demonstrated its ability to enhance cellular signaling pathways, promoting cell survival and proliferation at low concentrations .
  • Synthesis of New Compounds :
    • The synthesis of new imine derivatives using this compound has been explored, revealing potential applications in drug design due to their enhanced biological activities .

Data Tables

Biological Activity Effect Observed Study Reference
AntibacterialInhibition of Staphylococcus aureus
Enzyme InteractionModulation of cytochrome P450 activity
Cell SignalingActivation of MAPK/ERK pathway

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Di-p-tolylamino-benzaldehyde in high purity?

  • Methodological Answer : The synthesis requires inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the aldehyde group. Key steps include:

  • Protection of reactive groups : Use protective agents like trimethylsilyl chloride for the amino group during aldehyde formation .
  • Temperature control : Maintain reaction temperatures between 80–100°C to optimize coupling between p-toluidine derivatives and benzaldehyde precursors .
  • Purification : Recrystallization from ethanol or toluene yields >98% purity, confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons from p-tolyl groups (δ 7.2–7.8 ppm) .
  • FT-IR : Confirm aldehyde C=O stretching at ~1700 cm⁻¹ and N-H bending (if unprotected) at ~1600 cm⁻¹ .
  • Mass spectrometry : ESI-MS should show a molecular ion peak at m/z 301.39 (M⁺) .

Q. What are the stability challenges of this compound during storage?

  • Methodological Answer : The compound is air-sensitive due to its aldehyde group. Store under inert gas (argon) at 4°C in amber vials to prevent photodegradation. Regular TLC monitoring (silica gel, ethyl acetate/hexane 1:3) detects decomposition byproducts .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G*) reveal:

  • Solvent effects : Polar solvents (e.g., DMF) stabilize the charge-transfer excited state, red-shifting UV-vis absorption (λₘₐₐ ~380 nm vs. 360 nm in toluene) .
  • Substituent impact : Electron-donating p-tolyl groups increase HOMO energy (-5.2 eV vs. -5.8 eV for unsubstituted benzaldehyde), enhancing hole-transport properties in OLED applications .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from catalyst choice and ligand steric effects. Systematic optimization should:

  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos vs. SPhos) to identify optimal turnover frequencies .
  • Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. How can this compound be utilized as a building block in optoelectronic materials?

  • Methodological Answer : Its strong electron-donating di-p-tolylamino group makes it ideal for:

  • OLED emitters : Couple with electron-deficient acceptors (e.g., cyano groups) via Knoevenagel condensation to form push-pull chromophores .
  • Sensors : Functionalize with thiol groups for gold nanoparticle conjugation, enabling fluorescence quenching-based detection of heavy metals .

Q. Data Analysis & Contradiction Resolution

Q. Why do UV-vis spectra of this compound vary across studies, and how can this be standardized?

  • Methodological Answer : Variations arise from solvent polarity and concentration differences. Standardize measurements by:

  • Using anhydrous DMSO at 10⁻⁵ M to minimize aggregation effects.
  • Calibrating instruments with holmium oxide filters pre-experiment .

Q. What are the pitfalls in interpreting XRD data for this compound crystals?

  • Methodological Answer : Polymorphism and solvent inclusion can distort results. Mitigate by:

  • Growing crystals via slow evaporation (toluene/ethanol 1:1) under controlled humidity.
  • Validating structures with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C-H···O) .

Application-Focused Questions

Q. How can this compound enhance photocatalytic activity in hybrid materials?

  • Methodological Answer : Immobilize on TiO₂ nanoparticles via Schiff base formation. The amino group facilitates electron injection into TiO₂, reducing recombination rates. Test under visible light (λ > 420 nm) using methylene blue degradation assays .

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : Its planar chirality (when derivatized with chiral auxiliaries) enables enantioselective aldol reactions. Use L-proline as a co-catalyst to achieve >90% ee, monitored by chiral HPLC (Chiralpak IA column) .

Properties

IUPAC Name

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLXUJEPIVZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068432
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42906-19-4
Record name 4-[Bis(4-methylphenyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42906-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(bis(4-methylphenyl)amino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
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Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[bis(p-tolyl)amino]benzaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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